

# validating the use of bismuth succinate as a lead-free solder component

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BISMUTH SUCCINATE**

Cat. No.: **B578273**

[Get Quote](#)

## A Comparative Guide to Bismuth-Containing Lead-Free Solders

An objective analysis of the performance and properties of lead-free solder alloys containing bismuth, in comparison to conventional alternatives.

In the ongoing effort to replace lead-based solders in electronics manufacturing, various lead-free alloys have been developed and evaluated. Among these, the Tin-Silver-Copper (Sn-Ag-Cu), or 'SAC', family of alloys has become a common standard. However, the search for solders with lower melting points, improved mechanical properties, and better reliability has led to significant research into the inclusion of bismuth (Bi) as an alloying element. This guide provides a detailed comparison of bismuth-containing lead-free solders against the widely used SAC305 (Sn3.0Ag0.5Cu) alloy, supported by experimental data and standardized testing protocols. It is important to note that bismuth is incorporated in its metallic form, not as a compound like **bismuth succinate**.

## Performance Comparison of Solder Alloys

The addition of bismuth to lead-free solders, either as a primary component in Tin-Bismuth (Sn-Bi) alloys or as a micro-alloying addition to SAC alloys (SAC-Bi), has a significant impact on their thermal and mechanical properties.

## Thermal Properties

A primary advantage of using bismuth is the reduction of the solder's melting point. This is particularly beneficial for assembling temperature-sensitive components, as it lowers the required reflow processing temperature.

| Solder Alloy             | Solidus Temperature (°C) | Liquidus Temperature (°C) | Notes                                                                                                  |
|--------------------------|--------------------------|---------------------------|--------------------------------------------------------------------------------------------------------|
| SAC305<br>(Sn3.0Ag0.5Cu) | 217                      | 220                       | Industry standard, higher melting point.                                                               |
| Sn58Bi                   | 138                      | 138                       | Eutectic, low melting point for temperature-sensitive applications.                                    |
| SAC305-3Bi               | 223.4                    | 223.4                     | Addition of 3% Bi can lower the melting point of SAC305 by approximately 6.8°C.<br><a href="#">[1]</a> |
| Sn-Bi-Ag Alloys          | ~140-179                 | ~140-179                  | Silver is added to improve malleability and ductility.                                                 |

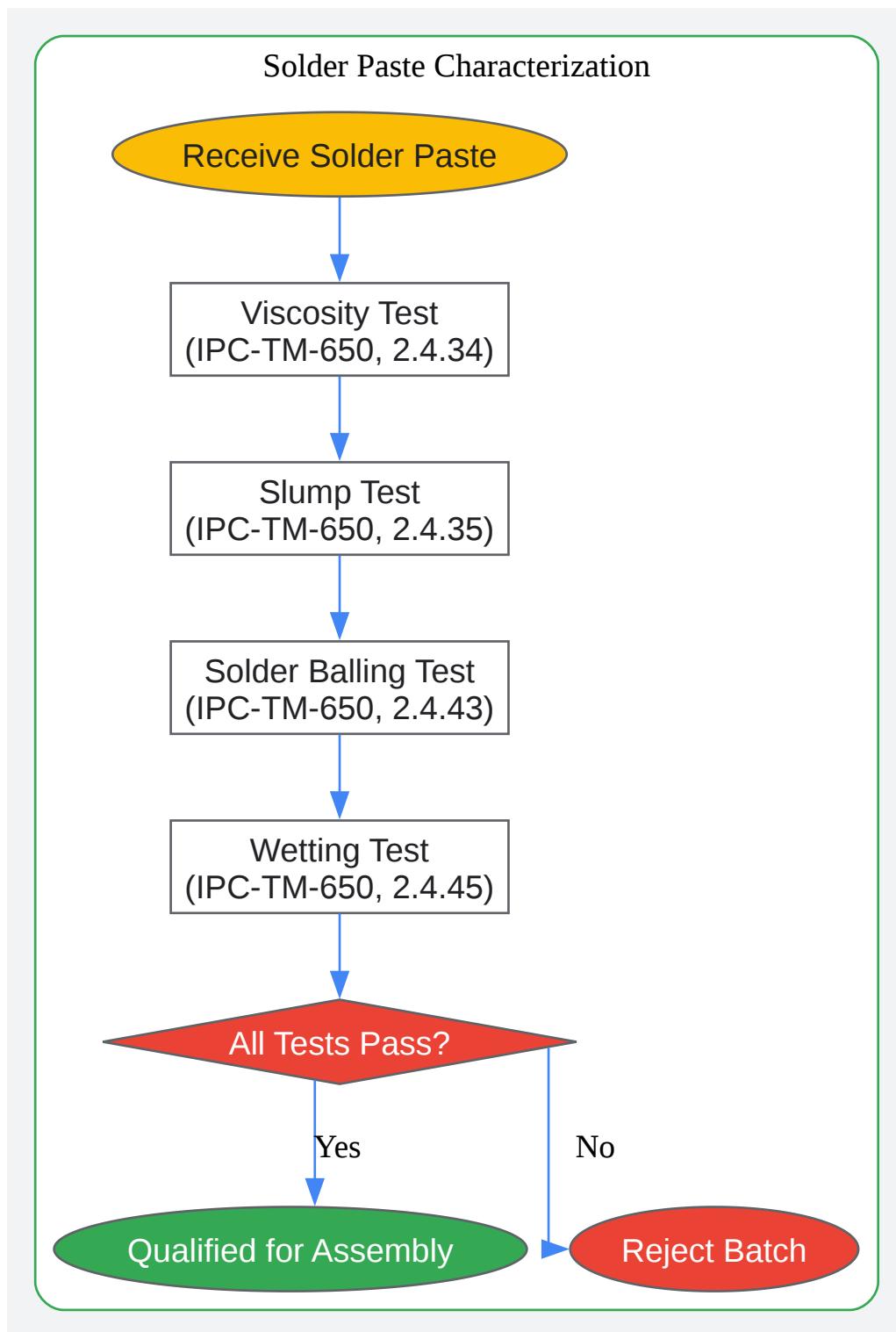
## Mechanical Properties

Bismuth significantly influences the mechanical strength and hardness of solder joints. Small additions of bismuth to SAC alloys can enhance strength through solid solution strengthening. However, higher concentrations of bismuth can lead to increased brittleness, which may negatively impact performance under mechanical shock.

| Property                | SAC305                                    | Sn58Bi                                                                                       | SAC-Bi Alloys                                                                                                                                                                  |
|-------------------------|-------------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Tensile Strength        | Lower than Bi-containing alloys.          | Generally higher than SAC305, but can be brittle.                                            | Increases with Bi content. Adding 3% Bi to SAC305 can increase UTS from 46 MPa to 96.7 MPa. <a href="#">[1]</a>                                                                |
| Shear Strength          | Baseline for comparison.                  | -                                                                                            | Significantly increased. The Ultimate Shear Strength (USS) of SAC-3Bi and SAC-6Bi increased by 122% and 127% respectively compared to SAC305 before aging. <a href="#">[2]</a> |
| Hardness (Vickers, HV)  | ~14 HV                                    | -                                                                                            | Increases with Bi content. REL61 and REL22 (Bi-containing alloys) have hardnesses of 26 and 29 HV, respectively. <a href="#">[3]</a>                                           |
| Ductility / Brittleness | More ductile.                             | Known to be more brittle, which can lead to poor drop shock performance. <a href="#">[4]</a> | Ductility decreases with increasing Bi content, which can increase susceptibility to brittle fracture. <a href="#">[2]</a>                                                     |
| Fatigue Resistance      | Standard performance.                     | Can have poor fatigue resistance due to the brittle nature of bismuth.                       | Can be improved over SAC305 due to solid solution strengthening and refined microstructure. <a href="#">[5]</a>                                                                |
| Drop Shock Performance  | Generally better due to higher ductility. | Poor performance is a known limitation.                                                      | Can be compromised due to increased                                                                                                                                            |

brittleness with higher Bi content.[\[4\]](#)

---


## Experimental Protocols

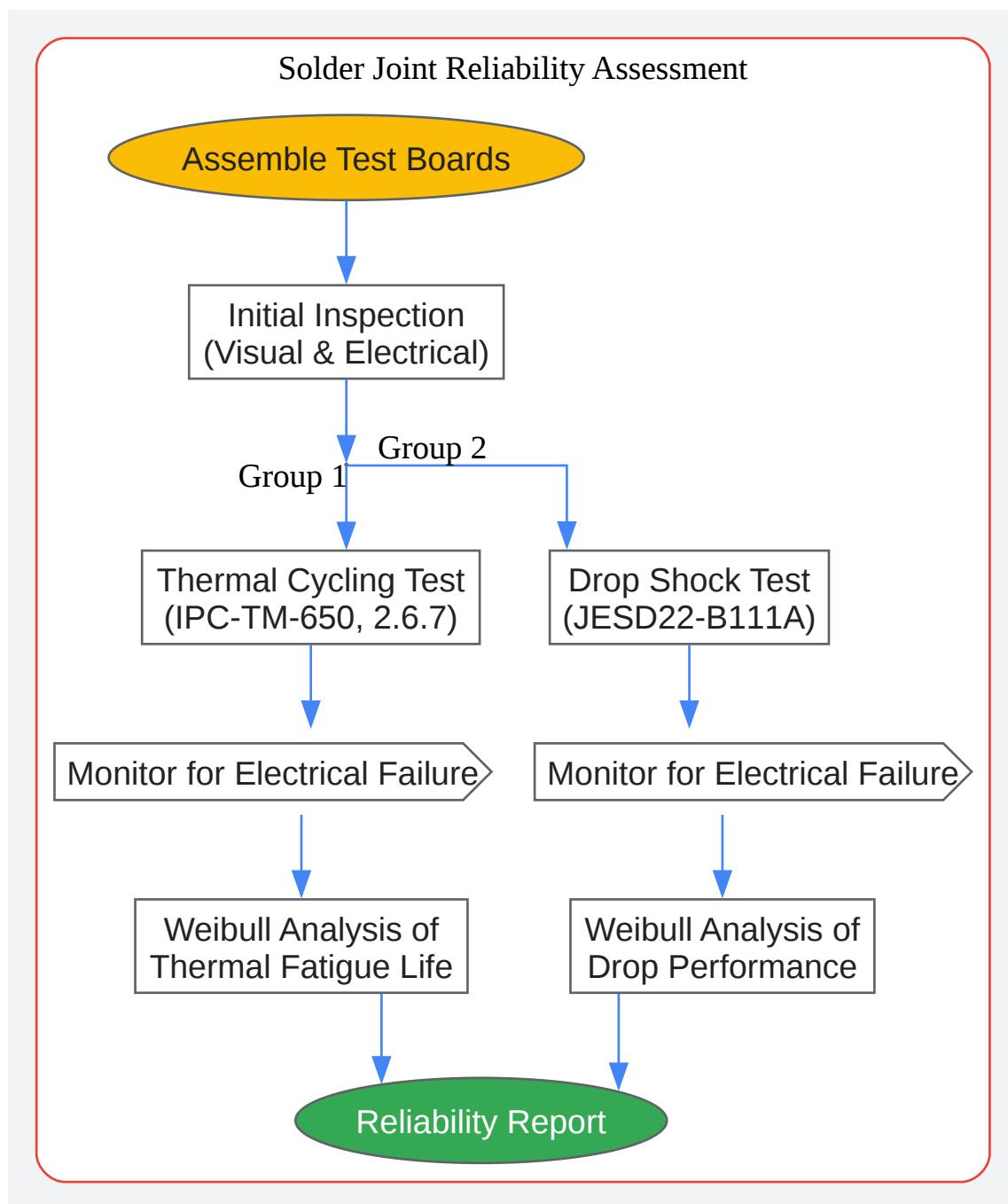
The evaluation of solder alloy performance is conducted using standardized test methodologies to ensure reproducibility and comparability of results. Key experiments include solder paste characterization and solder joint reliability testing.

### Solder Paste Characterization

Before assembly, the solder paste is characterized to ensure it meets process requirements. This involves a series of tests, many of which are defined by IPC standards such as J-STD-005.

- **Viscosity Test:** The viscosity of the solder paste is measured using a viscometer. This property is crucial for the stencil printing process, ensuring proper deposition of the paste onto the PCB pads.
- **Slump Test:** This test evaluates the tendency of the solder paste deposit to spread after printing. Excessive slump can lead to solder bridging between adjacent pads.
- **Solder Balling Test:** This test assesses the formation of small solder balls around a component after reflow. This is often related to the flux activity and the reflow profile.
- **Wetting Test:** The ability of the molten solder to form a uniform, smooth, and adherent coating on the substrate is evaluated. Good wetting is essential for the formation of a reliable solder joint.



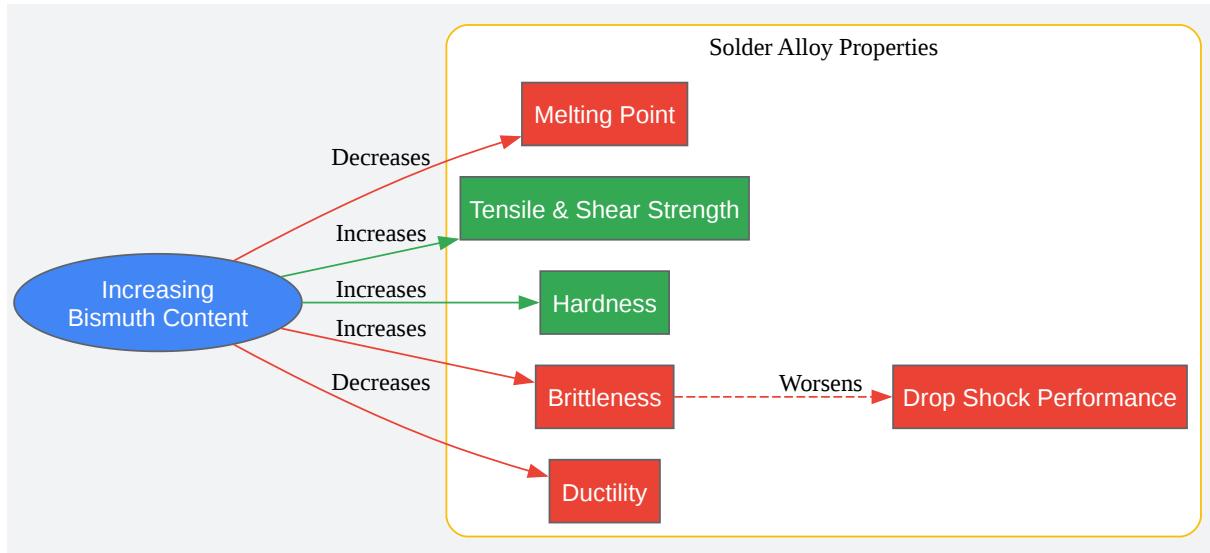

[Click to download full resolution via product page](#)

*Solder paste characterization workflow.*

## Solder Joint Reliability Testing

To assess the long-term reliability of solder joints, assembled test boards are subjected to various stress tests that simulate the operational life of an electronic device.

- Thermal Cycling Test (IPC-TM-650, Method 2.6.7): This test evaluates the solder joint's resistance to fatigue failure caused by repeated temperature fluctuations. The test board is placed in a thermal shock chamber and subjected to a specified number of cycles between temperature extremes (e.g., -40°C to +125°C).[6] The dwell time at each temperature and the ramp rate are critical parameters. Failure is typically detected by monitoring the electrical resistance of the daisy-chained solder joints.
- Drop and Mechanical Shock Test (JESD22-B111A): This test is crucial for handheld electronic devices that are prone to being dropped. The test board is mounted on a drop tower and subjected to repeated shocks. The standard condition is a half-sine shock pulse with a peak acceleration of 1500 Gs and a duration of 0.5 milliseconds.[7][8] The number of drops until electrical failure is recorded.




[Click to download full resolution via product page](#)

*Workflow for solder joint reliability testing.*

## Influence of Bismuth Content on Solder Properties

The concentration of bismuth in a lead-free solder alloy has a direct and predictable effect on several key properties. Understanding these relationships is crucial for selecting the appropriate solder for a given application.



[Click to download full resolution via product page](#)

*Logical relationship of bismuth content and solder properties.*

## Conclusion

The use of bismuth as an alloying element in lead-free solders presents a clear trade-off. The primary advantages are a lower melting temperature and increased mechanical strength. The lower processing temperature is highly beneficial for thermally sensitive components and can lead to energy savings. The increased strength can improve thermal fatigue resistance in some applications.

However, the main drawback is the increased brittleness that accompanies higher bismuth concentrations. This embrittlement can significantly degrade the solder joint's performance under mechanical shock, making high-bismuth alloys unsuitable for devices prone to being dropped. For high-reliability applications where drop performance is critical, SAC alloys with low (1-3%) or no bismuth content are generally preferred. Conversely, for applications with temperature-sensitive components where mechanical shock is not a primary concern, tin-bismuth alloys offer a viable low-temperature soldering solution. The selection of a solder alloy

must therefore be a careful consideration of the specific thermal and mechanical requirements of the electronic assembly's intended operating environment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Analysis of Microstructure and Mechanical Properties of Bismuth-Doped SAC305 Lead-Free Solder Alloy at High Temperature [mdpi.com]
- 2. en.szfitech.com [en.szfitech.com]
- 3. Bismuth in Solder Alloys: From Bulk Constituent in Low Temp to Performance Enhancer in High-Reliability - AIM Solder [aimsolder.com]
- 4. circuitinsight.com [circuitinsight.com]
- 5. circuitinsight.com [circuitinsight.com]
- 6. How to Tell If a Solder Joint Is Good? A Complete Solder Joint Reliability Test Guide [hvttec.com]
- 7. randb.co.kr [randb.co.kr]
- 8. Drop Test | ESPEC CORP. [espec.co.jp]
- To cite this document: BenchChem. [validating the use of bismuth succinate as a lead-free solder component]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b578273#validating-the-use-of-bismuth-succinate-as-a-lead-free-solder-component>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)